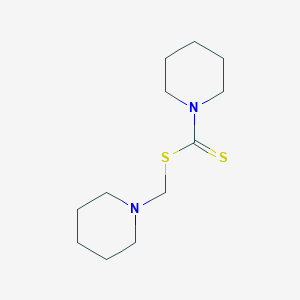
(Piperidin-1-yl)methyl piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Piperidin-1-yl)methyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(Piperidin-1-yl)methyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
(Piperidin-1-yl)methyl piperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Piperidin-1-yl)methyl piperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in various biological processes like inflammation and cancer progression . The compound’s ability to induce apoptosis through caspase-dependent pathways is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Piperidin-1-yl)methyl piperidine-1-carbodithioate include:
Piperidine: A basic nitrogen-containing heterocycle widely used in medicinal chemistry.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Piperidinones: Compounds with a piperidine ring and a ketone functional group, known for their pharmacological activities
Uniqueness
What sets this compound apart from similar compounds is its unique carbodithioate functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
10254-56-5 |
|---|---|
Molekularformel |
C12H22N2S2 |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
piperidin-1-ylmethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2S2/c15-12(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-11H2 |
InChI-Schlüssel |
AWYLSCOPECUDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CSC(=S)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


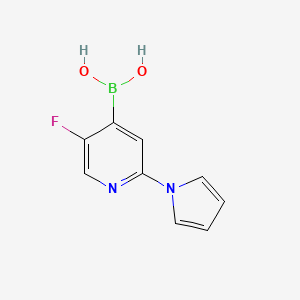
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
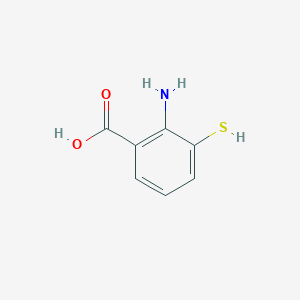
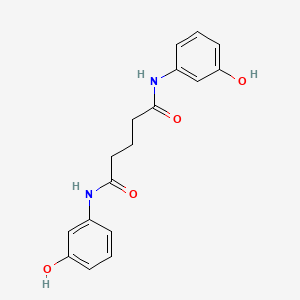

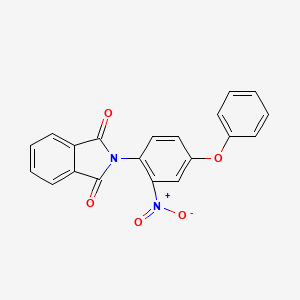
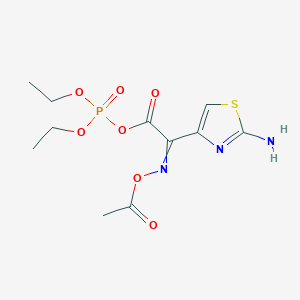

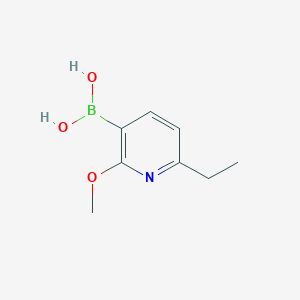

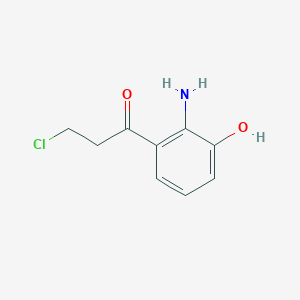
![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
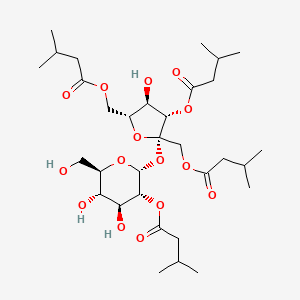
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
